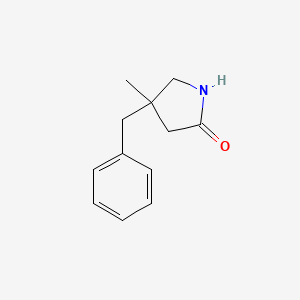

4-Benzyl-4-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-4-methylpyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

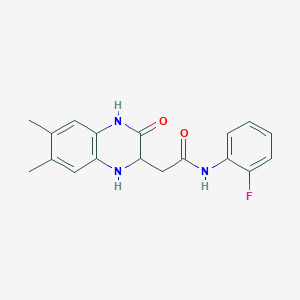

The synthesis of pyrrolidine compounds, including 4-Benzyl-4-methylpyrrolidin-2-one, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-Benzyl-4-methylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 189.26 . The InChI code for the molecule is 1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

4-Benzyl-4-methylpyrrolidin-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolidinones are known to exhibit significant antimicrobial properties. “4-Benzyl-4-methylpyrrolidin-2-one” can be utilized in the development of new antimicrobial agents that are effective against a range of bacterial and fungal pathogens. The structural flexibility of pyrrolidinones allows for the synthesis of derivatives that can target resistant strains of microbes .

Anticancer Activity

The pyrrolidinone ring is a common feature in many anticancer agents. Derivatives of “4-Benzyl-4-methylpyrrolidin-2-one” may be synthesized to create novel compounds with potential anticancer activities. These compounds can be designed to interfere with various cellular processes such as DNA replication or protein synthesis in cancer cells .

Anti-inflammatory Activity

Due to their pharmacophoric characteristics, pyrrolidinones, including “4-Benzyl-4-methylpyrrolidin-2-one,” have been studied for their anti-inflammatory effects. They can be part of the synthesis of drugs aimed at treating chronic inflammatory diseases by modulating the body’s immune response .

Antidepressant Activity

The pyrrolidinone nucleus is present in several antidepressant drugs. Research into “4-Benzyl-4-methylpyrrolidin-2-one” could lead to the discovery of new antidepressants that work by affecting neurotransmitter levels in the brain, providing an alternative to current treatments .

Anti-HCV Activity

Hepatitis C virus (HCV) is a significant global health concern. Pyrrolidinone derivatives have shown promise in inhibiting HCV replication. “4-Benzyl-4-methylpyrrolidin-2-one” could serve as a lead compound for the synthesis of antiviral drugs targeting HCV .

Industrial Applications

Beyond pharmaceuticals, “4-Benzyl-4-methylpyrrolidin-2-one” has potential industrial applications. Its chemical structure could be beneficial in the synthesis of organic compounds, serving as an intermediate in various chemical reactions that are pivotal in industrial processes .

Safety and Hazards

The safety data sheet for a similar compound, N-Benzyl-4-piperidone, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Similar safety measures may apply to 4-Benzyl-4-methylpyrrolidin-2-one.

Orientations Futures

The future of pyrrolidine compounds in drug discovery is promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles are potential future directions .

Propriétés

IUPAC Name |

4-benzyl-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGJMFGXWYNAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)